1-Butanol, 3-methyl-, 1-methanesulfonate
Description
Properties
IUPAC Name |
3-methylbutyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-6(2)4-5-9-10(3,7)8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKOUXPEJOKKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936548 | |
| Record name | 3-Methylbutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-55-1 | |
| Record name | 1-Butanol, 3-methyl-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CCRIS 9157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbutyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbutyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemical Properties and Structure
1-Butanol, 3-methyl-, 1-methanesulfonate has the molecular formula and a molecular weight of approximately . It features a butanol backbone with a methanesulfonate group, contributing to its unique chemical properties that make it suitable for various applications.
Solvent Applications
One of the primary uses of this compound is as a solvent in chemical reactions and processes. Its polar nature allows it to dissolve a wide range of polar and non-polar compounds, making it valuable in:
- Organic Synthesis: It serves as a solvent for various organic reactions due to its ability to stabilize intermediates.
- Extraction Processes: It is used in the extraction of compounds from natural sources, enhancing yield and purity.
Biological Applications
Recent studies have highlighted the potential biological applications of this compound:
- Microbial Volatile Organic Compounds (MVOCs): Research indicates that 3-methyl-1-butanol is one of the most reported MVOCs in indoor air environments. It has been studied for its effects on plant growth and microbial interactions. For instance, exposure to this compound has shown to decrease germination rates and root elongation in rice seedlings, suggesting potential phytotoxic effects .
Pharmaceutical Applications
The compound's structure allows it to be utilized in pharmaceutical formulations:
- Drug Delivery Systems: Its ability to form deep eutectic solvents makes it suitable for enhancing drug solubility and bioavailability.
- Synthesis of Active Pharmaceutical Ingredients (APIs): It can act as an intermediate in synthesizing various APIs, particularly those requiring specific functional groups.
Catalytic Applications
This compound has been explored for its catalytic properties:
- Catalyst Support: It can be used to prepare ionic liquid/phosphomolybdate hybrids that serve as catalysts in glucose epimerization processes .
- CO2 Removal Processes: The compound is also employed in high-pressure carbon dioxide removal processes, where it enhances the efficiency of amine-based solvents .
Environmental Applications
The environmental impact of this compound has been studied in various contexts:
- Ammonia Sorption: As a component of deep eutectic solvents, it plays a role in ammonia capture technologies, which are critical for reducing nitrogen pollution .
- Volatile Organic Compound Studies: Investigations into its presence in indoor environments contribute to understanding air quality and pollution control measures .
Data Table: Summary of Applications
Case Study 1: Effects on Plant Growth
A study investigated the effects of microbial volatile compounds including 3-methyl-1-butanol on rice seedlings. Results indicated significant reductions in germination rates and root development, highlighting potential phytotoxicity associated with this compound .
Case Study 2: Catalytic Efficiency
Research demonstrated that ionic liquid/phosphomolybdate hybrids containing this compound exhibited enhanced catalytic activity for glucose epimerization reactions compared to traditional catalysts. This study emphasized the compound's utility in green chemistry applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Alcohol: 1-Butanol, 3-methyl- (Isoamyl Alcohol)
Ester Derivatives
1-Butanol, 3-methyl-, acetate (Isoamyl Acetate)
- CAS : 123-92-2
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : 130.18 g/mol
- Boiling Point : 142°C
- Applications :
- Occurrence : Found in fungal volatilomes (Candida parapsilosis) and fermented beverages .
1-Butanol, 3-methyl-, propanoate
Sulfonate and Sulfate Derivatives
1-Butanol, 3-methyl-, sulfate (2:1 with H₂SO₄)
- CAS : 570432-32-5
- Molecular Formula : C₁₀H₂₆O₆S
- Applications : Industrial synthesis intermediate; forms stable salts for catalytic processes .
Target Compound: this compound
- Unique Features: Higher molecular weight (166.24 vs. 88.15 g/mol for isoamyl alcohol) enhances thermal stability. Potential use in pharmaceuticals as a chiral building block due to its (S)-configuration .
Comparison with Positional and Structural Isomers
1-Butanol, 2-methyl- (2-Methyl-1-butanol)
- CAS : 137-32-6
- Log P : Similar to isoamyl alcohol (~1.2) but distinct retention index (RI = 736 vs. 744 for isoamyl alcohol) .
- Occurrence : Co-produced with isoamyl alcohol in irradiated beef and yeast fermentations .
2,3-Dimethyl-1-butanol
Quantitative Data and Occurrence
*Estimated from structural analogs.
Preparation Methods
Reaction Setup and Conditions
-
Solvent Selection : Aromatic solvents are preferred due to their non-polar nature, which minimizes side reactions and facilitates phase separation during purification.
-
Stoichiometry : A 1:1 molar ratio of alcohol to MsCl is typical, with a slight excess of MsCl (1.02–1.05 equiv) to ensure complete conversion.
-
Base Addition : Tertiary amines (e.g., triethylamine) are added to neutralize HCl generated during the reaction. The base is typically used in near-stoichiometric amounts (0.99–1.02 equiv relative to alcohol).
Procedural Details
-
Temperature Control : The reaction is conducted at 10–15°C to mitigate exothermic effects.
-
Reaction Time : Completion is achieved within 1–8 hours, monitored via gas chromatography (GC) until the alcohol peak area falls below 2.0%.
-
Workup : The crude product is washed with aqueous sodium bicarbonate (2–5 wt%) to remove residual amine and acid, followed by water washes to eliminate ionic byproducts.
Table 1: Representative Yields and Conditions for Direct Sulfonation
| Alcohol | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 3-methyl-1-butanol | Xylene | Triethylamine | 10–15 | 82 | >99 |
| Isopropyl alcohol | Toluene | Pyridine | 10–15 | 78 | 98 |
Acid-Catalyzed Esterification with Methanesulfonic Acid
An alternative approach employs methanesulfonic acid (MSA) directly with 3-methyl-1-butanol under heated conditions. This method avoids the use of MsCl but requires stringent water removal to favor esterification over hydrolysis.
Reaction Dynamics
-
Temperature Range : 40–60°C, balancing reaction rate and thermal stability.
-
Water Management : Karl Fischer titration is used to monitor water content, with levels kept below 1 wt% to suppress solvolysis.
-
Kinetics : Ester formation follows pseudo-first-order kinetics, with rate constants increasing by a factor of 2.5 per 10°C rise in temperature.
Table 2: Acid-Catalyzed Esterification Performance
| Alcohol | Acid:Alcohol Ratio | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-methyl-1-butanol | 1:1 | 50 | 48 | 68 |
| Methanol | 1:1 | 60 | 24 | 72 |
Influence of Reaction Conditions on Yield and Purity
Solvent Effects
Base and Washing Protocol
-
Sodium Bicarbonate vs. Hydrochloric Acid : Washing with 2% NaHCO₃ (pH 6.5–7.8) enhances yield (82%) and thermal stability (49.5-hour induction time at 65°C) compared to HCl washing (78% yield, 23-hour induction time).
Purification and Stabilization Techniques
Distillation
Stabilization Additives
-
Antioxidants : Butylated hydroxytoluene (BHT) at 0.1 wt% extends shelf life by inhibiting radical-mediated degradation.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-Butanol, 3-methyl-, 1-methanesulfonate, and what are the critical reaction conditions?
- Methodology : The compound can be synthesized via esterification of 3-methyl-1-butanol with methanesulfonyl chloride under controlled alkaline conditions. A typical procedure involves dissolving 3-methyl-1-butanol in anhydrous dichloromethane, adding triethylamine as a base, and slowly introducing methanesulfonyl chloride at 0–5°C. The reaction is stirred for 4–6 hours at room temperature, followed by extraction and purification via fractional distillation or column chromatography .
- Key Considerations : Ensure exclusion of moisture to prevent hydrolysis. Monitor reaction progress via TLC or GC-MS to confirm complete conversion.
Q. How can the purity and structural integrity of this compound be validated using chromatographic techniques?
- Methodology : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm). A mobile phase of methanol:water (70:30 v/v) at 1.0 mL/min provides optimal resolution. For volatile impurities, GC-MS with a DB-5MS column (30 m × 0.25 mm) and helium carrier gas (1.2 mL/min) is recommended. Calibrate using certified reference standards .
- Validation : Compare retention times and mass spectra with authentic samples. Quantify impurities using area normalization or external calibration curves.
Advanced Research Questions
Q. How should researchers address discrepancies in reported thermodynamic properties, such as critical pressure (Pc) and enthalpy of vaporization (ΔvapH)?
- Analysis : For Pc, NIST reports values ranging from 3930 kPa to 4559 kPa due to differences in measurement techniques (e.g., static vs. dynamic methods) and instrumental calibration . To resolve contradictions, cross-validate using high-precision adiabatic calorimetry or comparative analysis with structurally analogous esters (e.g., 3-methyl-1-butyl acetate, Pc = 27.60 bar ).
- Recommendation : Use averaged values with error margins for modeling, and prioritize data from peer-reviewed studies employing ISO-validated protocols.
Q. What experimental strategies are suitable for investigating the thermal decomposition pathways of this compound under high-temperature conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products. For kinetic studies, use isothermal TGA at 200–300°C and apply the Flynn-Wall-Ozawa model to calculate activation energies .
- Key Findings : Preliminary data from similar sulfonates suggest decomposition via sulfonic acid elimination, yielding alkenes and SO₂. Confirm intermediates using in-situ NMR or Raman spectroscopy .
Q. How can computational chemistry aid in predicting the solvation behavior and reactivity of this compound in non-aqueous solvents?
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps. Use COSMO-RS to predict logP (octanol/water) and solubility parameters. Validate predictions against experimental logP values (e.g., 1.025 for 3-methyl-1-butanol derivatives ).
- Applications : Predict reactivity in SN2 reactions or catalytic transformations by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .
Data Contradictions and Resolution
Q. Conflicting vapor pressure (Pvap) data are reported across studies. How can these inconsistencies be systematically resolved?
- Root Cause : Variations arise from measurement techniques (e.g., ebulliometry vs. manometry) and temperature calibration errors. For instance, Pvap at 357.5 K ranges from 15.00 kPa (static method) to 57.10 kPa (dynamic method) .
- Resolution : Apply the Antoine equation using parameters derived from multi-point datasets (e.g., log₁₀P = 5.08047 – 1932.043/(T – 28.698) for 313.8–367.7 K ). Cross-check with vapor-liquid equilibrium (VLE) simulations in Aspen Plus®.
Safety and Handling Protocols
Q. What are the key safety precautions for handling this compound in catalytic studies involving transition metals?
- Guidelines : Store in inert atmospheres (Ar/N₂) to prevent oxidation. Use explosion-proof equipment due to flammability (NFPA Fire Rating = 2 ). For spill containment, employ non-combustible absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent sulfonic acid formation .
- Emergency Measures : In case of inhalation, administer oxygen and monitor for respiratory irritation. Dermal exposure requires immediate washing with PEG-400 to solubilize sulfonate residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
